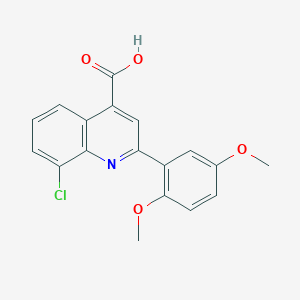

8-Chlor-2-(2,5-Dimethoxyphenyl)chinolin-4-carbonsäure

Übersicht

Beschreibung

Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structural features, is of particular interest in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes like topoisomerase ii and 2-oxoglutarate (2OG) and iron-dependent oxygenases .

Mode of Action

Quinoline derivatives often interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity . The specific interactions between 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid and its targets would need further investigation.

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, depending on their specific targets

Pharmacokinetics

Quinoline derivatives generally exhibit good absorption and distribution profiles, with metabolism and excretion patterns that can vary widely . The impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

Quinoline derivatives often result in the inhibition of their target enzymes, leading to downstream effects that can include the disruption of dna replication or the modulation of epigenetic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Chloro and Dimethoxyphenyl Groups: The chloro and dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and the use of green solvents can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Vergleich Mit ähnlichen Verbindungen

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with different positions of the methoxy groups.

4-Quinolinecarboxylic acid: Lacks the chloro and dimethoxyphenyl groups, used as a precursor in various syntheses.

Quinolinyl-pyrazoles: Contain a pyrazole ring fused to the quinoline core, exhibiting different biological activities.

Uniqueness: 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Biologische Aktivität

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by recent research findings.

- Molecular Formula : C₁₈H₁₄ClNO₄

- Molecular Weight : 343.76 g/mol

- CAS Number : 862782-47-6

Synthesis

The synthesis of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from 8-hydroxyquinoline derivatives. Various methods have been reported for the synthesis of quinoline derivatives, including halogenation and carboxylation techniques. These methods have been optimized to improve yield and purity, making the compound accessible for biological testing .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A review of 8-hydroxyquinoline derivatives indicated that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of quinoline have shown significant activity against breast cancer (MCF-7) and other tumor types, with IC50 values suggesting effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8-Chloro-2-(2,5-dimethoxyphenyl) | MCF-7 | TBD | Induction of apoptosis |

| 3-Cl-2-F | H5N1 | 1.44 | Inhibition of viral replication |

| 5,7-diCl | S. aureus | TBD | Disruption of cell division |

Antiviral Activity

The antiviral properties of quinoline derivatives have also been investigated. The compound has shown effectiveness against various viral strains, including those causing respiratory infections. The mechanism often involves interference with viral replication processes and host cell interactions .

Antibacterial Activity

The antibacterial efficacy of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid has been assessed against several Gram-positive and Gram-negative bacteria. Studies indicate that this compound exhibits notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies

- Anticancer Efficacy in MCF-7 Cells : A study evaluated the effects of various quinoline derivatives on MCF-7 breast cancer cells. The results showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

- Antiviral Screening : A series of 8-hydroxyquinoline derivatives were tested for antiviral activity against dengue virus. Compounds showed promising results with significant inhibition rates, suggesting a potential for further development as antiviral agents .

Eigenschaften

IUPAC Name |

8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(21)22)11-4-3-5-14(19)17(11)20-15/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGPTQXMWWXLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189774 | |

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862782-47-6 | |

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862782-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.